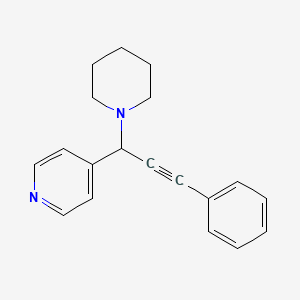

4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine

CAS No.:

Cat. No.: VC20150988

Molecular Formula: C19H20N2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20N2 |

|---|---|

| Molecular Weight | 276.4 g/mol |

| IUPAC Name | 4-(3-phenyl-1-piperidin-1-ylprop-2-ynyl)pyridine |

| Standard InChI | InChI=1S/C19H20N2/c1-3-7-17(8-4-1)9-10-19(18-11-13-20-14-12-18)21-15-5-2-6-16-21/h1,3-4,7-8,11-14,19H,2,5-6,15-16H2 |

| Standard InChI Key | LWTHEPKNZBKYRL-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=NC=C3 |

Introduction

Structural and Chemical Identity

The compound’s systematic name, 4-(3-Phenyl-1-(piperidin-1-yl)prop-2-yn-1-yl)pyridine, reflects its hybrid architecture. The pyridine ring at position 4 is linked to a propargyl chain bearing a phenyl group and a piperidine heterocycle. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors .

Key Structural Features:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to base-like reactivity and hydrogen-bonding capabilities.

-

Propargyl group: A triple-bonded (sp-hybridized) carbon chain facilitating alkyne-specific reactions like cycloadditions .

-

Piperidine moiety: A six-membered saturated ring with one nitrogen atom, enhancing solubility and enabling conformational flexibility .

The molecular formula is C₁₉H₂₀N₂, with a molecular weight of 276.38 g/mol . Its CAS registry number, 959710-88-4, ensures unambiguous identification in chemical databases .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. One documented method involves:

-

Propargylation: Reaction of 4-bromopyridine with a propargylamine derivative under palladium catalysis .

-

Piperidine incorporation: Introduction of the piperidine group via alkylation or amination, often under mild conditions to preserve the alkyne functionality .

A representative synthesis yields the product in >60% efficiency, with purity confirmed by HPLC and NMR .

Chemical Reactivity

The alkyne group enables diverse transformations:

-

Cycloadditions: Reacts with azides in Huisgen reactions to form triazoles, useful in bioconjugation.

-

Hydrogenation: Converts the triple bond to a single bond, altering pharmacokinetic properties .

-

Nucleophilic substitution: The piperidine nitrogen participates in alkylation or acylation reactions .

Table 1: Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 4-Bromopyridine | Aryl halide precursor | |

| Propargylamine | Alkyne source | |

| Piperidine | Heterocycle donor |

Physicochemical Properties

Table 2: Physical and Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 276.38 g/mol | |

| Solubility | Soluble in DMSO, chloroform | |

| Boiling Point | 328.9°C (estimated) | |

| LogP | 2.16 (lipophilicity) | |

| Hydrogen Bond Acceptors | 2 |

The compound’s LogP of 2.16 indicates moderate lipophilicity, suitable for blood-brain barrier penetration . Its stability in liver microsomes (t₁/₂ > 60 min) further supports drug development potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume